N-(2-méthylphényl)-4-(4-nitrophényl)-3-prop-2-ényl-1,3-thiazol-2-imine

Vue d'ensemble

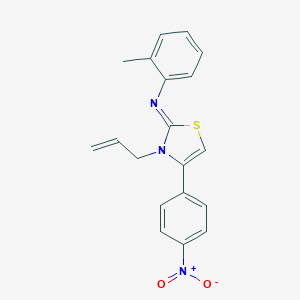

Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, a methylphenyl group, and a prop-2-enyl group

Applications De Recherche Scientifique

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary targets of AE-848/32615073 are the PI3K/Akt/mTOR and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapeutics .

Mode of Action

AE-848/32615073 interacts with its targets by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is involved in cell survival and proliferation, while the NF-κB pathway regulates immune response and inflammation . Inhibition of these pathways by AE-848/32615073 disrupts their normal functions, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

Its potent inhibitory effects on hepatoblastoma and multiple myeloma cells suggest that it may have good bioavailability .

Result of Action

AE-848/32615073 has been shown to significantly inhibit proliferation and induce apoptosis of HepG2 hepatoblastoma cells and multiple myeloma cells . It also significantly inhibited tumor growth and prolonged survival in hepatoblastoma-bearing mice .

Action Environment

The action of AE-848/32615073 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect its stability, efficacy, and action . .

Analyse Biochimique

Biochemical Properties

AE-848/32615073 has been shown to interact with various biomolecules, including enzymes and proteins involved in the NF-κB and PI3K/Akt/mTOR signaling pathways . These interactions play a crucial role in the compound’s biochemical activity.

Cellular Effects

AE-848/32615073 has been found to significantly reduce the viability and induce apoptosis of multiple myeloma cell lines, RPMI-8226 and U266, in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, AE-848/32615073 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It induces the cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase (PARP), resulting in loss of mitochondrial membrane potential (MMP) . Both the NF-κB and PI3K/AKT/mTOR signaling pathways are involved in AE-848/32615073-induced apoptosis .

Dosage Effects in Animal Models

In animal models, AE-848/32615073 administration significantly inhibited tumor progression and prolonged the survival of tumor-bearing mice

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Alkylation: The prop-2-enyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-methylphenyl)-4-(4-aminophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- N-(2-methylphenyl)-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

- N-(2-methylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

Uniqueness

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological activities that are not observed with other similar compounds.

Activité Biologique

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine, with the CAS number 1049986-31-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₂S |

| Molecular Weight | 351.42 g/mol |

| LogP | 5.37 |

| PSA | 91.35 Ų |

These properties suggest a moderate lipophilicity, which is essential for cellular uptake and bioactivity.

Synthesis

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine typically involves the reaction between appropriate thiazole derivatives and substituted aniline compounds. The reaction conditions often include heating in a solvent such as ethanol or acetic acid to facilitate the formation of the thiazole ring.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazol-2(3H)-imine exhibit notable antifungal properties. For instance:

- Compound Efficacy : In vitro testing revealed that certain derivatives showed significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. Specifically, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis .

Cytotoxicity

Cytotoxicity studies conducted on NIH/3T3 cell lines indicated that the synthesized compounds had IC₅₀ values ranging from 148.26 μM to 187.66 μM, suggesting a relatively low cytotoxic effect on normal cells compared to their antifungal activity . This selective toxicity is crucial for developing safe therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electronegative substituents at the para position of the phenyl moiety significantly enhances antifungal activity. For example, compounds with fluorine or chlorine substitutions showed improved potency due to increased electron density, which may facilitate better interaction with fungal targets .

Table: IC₅₀ Values Against NIH/3T3 Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

Molecular docking studies have suggested that these compounds may act as inhibitors of ergosterol biosynthesis by targeting the enzyme CYP51 (14α-demethylase). This enzyme is crucial for fungal cell membrane integrity, and inhibition leads to cell death .

Case Studies and Research Findings

- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for antifungal activity using EUCAST protocols. The most potent compound demonstrated an inhibition rate of 87.95% against ergosterol biosynthesis .

- Molecular Docking : The docking studies indicated that compounds fit well into the active site of CYP51, forming significant interactions with key residues involved in substrate binding .

- ADME Properties : Preliminary ADME studies indicated favorable absorption and distribution characteristics for these compounds, supporting their potential as drug candidates .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVHEWNPVITEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359944 | |

| Record name | AE-848/32615073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049986-31-3 | |

| Record name | AE-848/32615073 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.